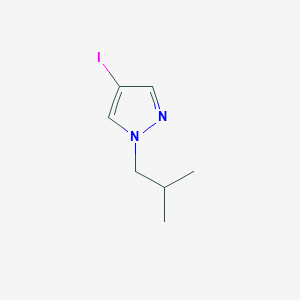
4-Iodo-1-isobutyl-1H-pyrazole
Descripción general
Descripción
4-Iodo-1-isobutyl-1H-pyrazole is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Synthesis Analysis
4-Iodo-1-isobutyl-1H-pyrazole is used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis
The molecular formula of 4-Iodo-1-isobutyl-1H-pyrazole is C7H11IN2 . Its molecular weight is 250.08 .Chemical Reactions Analysis
4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis
4-Iodo-1-isobutyl-1H-pyrazole is a solid . Its SMILES string is IC1=CN(CC©C)N=C1 .Aplicaciones Científicas De Investigación
Synthesis and Building Blocks
4-Iodo-1-isobutyl-1H-pyrazole and related iodinated pyrazole derivatives are valuable in the field of synthetic chemistry. They serve as building blocks in various chemical syntheses. Guillou et al. (2011) highlighted the use of iodinated pyrazoles in preparing new chemical entities with a pyrazole nucleus, demonstrating their importance in creating diverse chemical compounds (Guillou et al., 2011). Additionally, Lyalin and Petrosyan (2013) described the efficient synthesis of 4-iodo-substituted pyrazoles, emphasizing the versatility of these compounds in different chemical reactions (Lyalin & Petrosyan, 2013).
Medicinal Chemistry and Drug Synthesis
In the realm of medicinal chemistry, 4-Iodo-1-isobutyl-1H-pyrazole derivatives are instrumental in the synthesis of various drugs. For instance, Fussell et al. (2012) reported a method for synthesizing a key intermediate in the production of Crizotinib, a medication used in cancer treatment, utilizing a derivative of 4-iodo-1H-pyrazole (Fussell et al., 2012).
Organic Chemistry and Reaction Studies
In organic chemistry,studies focus on the properties and reactions involving 4-Iodo-1-isobutyl-1H-pyrazole derivatives. Holzer and Gruber (1995) conducted detailed NMR spectroscopic studies on N1-substituted 3,5-dimethoxy-4-halogeno-1H-pyrazoles, including 4-iodo congeners. This research contributes to a deeper understanding of the chemical properties of iodopyrazoles (Holzer & Gruber, 1995).
Innovative Synthetic Approaches
Innovative methods for synthesizing 4-iodo-1-isobutyl-1H-pyrazole derivatives have been developed. For example, Kim et al. (2008) described a green iodination method for pyrazoles, forming 4-iodopyrazole derivatives in a water-based system. This approach is notable for its environmental friendliness and efficiency (Kim et al., 2008).
Safety And Hazards
4-Iodo-1-isobutyl-1H-pyrazole is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and ensure adequate ventilation .
Propiedades
IUPAC Name |
4-iodo-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARWFPVOYNYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621933 | |
| Record name | 4-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-isobutyl-1H-pyrazole | |
CAS RN |
918487-09-9 | |
| Record name | 4-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918487-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)

![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)

